2-(4-acetyl-1-piperazinyl)-6-bromo-4-phenylquinazoline
Overview
Description
The compound “N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide” is a molecule that has been studied for its inhibitory effects on osteoclast differentiation . Osteoclasts are cells that resorb mineral components from old or damaged bone tissue . Dysregulation of osteoclast differentiation can lead to pathological bone loss and destruction .
Mechanism of Action
Target of Action
The primary target of the compound “2-(4-acetyl-1-piperazinyl)-6-bromo-4-phenylquinazoline” is currently under investigation . It is known that similar compounds have been investigated for use in the treatment of dementia, alzheimer’s disease, schizophrenia, and memory loss .
Mode of Action
It is believed to interact with its targets in a way that ameliorates cognitive dysfunction .
Biochemical Pathways
The compound is thought to affect the somatostatinergic-serotonergic link . This suggests that it may influence the biochemical pathways associated with these neurotransmitters, potentially leading to changes in cognitive function.
Result of Action
The compound has been shown to ameliorate cognitive dysfunction . It is believed to do this through an activation of the somatostatinergic-serotonergic link .
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-acetyl-1-piperazinyl)-6-bromo-4-phenylquinazoline in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to possess a variety of biological activities, making it a versatile compound for use in various types of experiments. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain types of experiments.
Future Directions
There are several potential future directions for research involving 2-(4-acetyl-1-piperazinyl)-6-bromo-4-phenylquinazoline. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds. Finally, additional studies are needed to investigate the potential side effects and toxicity of this compound.
Scientific Research Applications
The potential pharmacological properties of 2-(4-acetyl-1-piperazinyl)-6-bromo-4-phenylquinazoline have made it a subject of interest in scientific research. This compound has been shown to possess antitumor, antiviral, and anti-inflammatory activities. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical Analysis
Biochemical Properties
2-(4-acetyl-1-piperazinyl)-6-bromo-4-phenylquinazoline has been found to interact with various enzymes and proteins. For instance, it has been shown to affect the expression of osteoclast-specific marker genes, such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function. It led to a significant decrease in the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner, without inducing significant cytotoxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It significantly attenuated the protein levels of CtsK, a critical protease involved in bone resorption .
Properties
IUPAC Name |
1-[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O/c1-14(26)24-9-11-25(12-10-24)20-22-18-8-7-16(21)13-17(18)19(23-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYRPKYWRXALFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360445 | |
Record name | F0381-1870 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313398-52-6, 5861-60-9 | |
Record name | 1-[4-(6-Bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313398-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | F0381-1870 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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